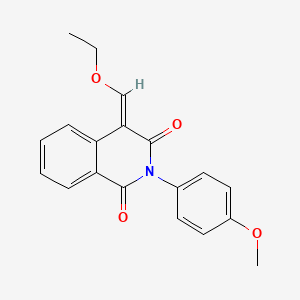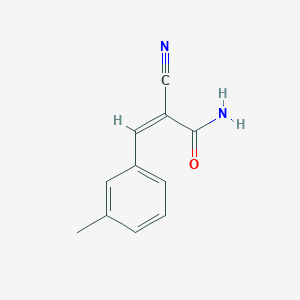
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione, also known as EMID, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of (4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione in its various research applications is not fully understood. However, studies have suggested that the compound works by interacting with various cellular targets, such as DNA, enzymes, and cell membranes, leading to cell death or other physiological effects.
Biochemical and Physiological Effects
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that the compound can induce apoptosis in cancer cells, disrupt bacterial cell membranes, and selectively bind to metal ions. In vivo studies have shown that (4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione can inhibit tumor growth in mice and reduce bacterial infection in zebrafish. However, the compound's effects on human subjects are not yet known.
実験室実験の利点と制限
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione has several advantages for lab experiments, including its ease of synthesis, stability, and selectivity for certain targets. However, the compound's limitations include its poor solubility in water, which can limit its use in biological studies, and its potential toxicity, which requires careful handling and testing.
将来の方向性
There are several future directions for (4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione research, including its use as a potential anticancer drug, antibacterial agent, and metal ion probe. Further studies are needed to determine the compound's efficacy and safety in human subjects and to explore its potential applications in other fields, such as materials science and environmental monitoring. Additionally, modifications to the compound's structure may lead to improved selectivity and potency for certain targets.
合成法
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione can be synthesized using a simple one-pot reaction involving the reaction of 4-methoxybenzaldehyde, dimedone, and ethyl cyanoacetate in the presence of piperidine as a catalyst. The resulting product is a yellow crystalline solid with a melting point of 210-212°C. The purity of the compound can be confirmed using various spectroscopic techniques, such as UV-Vis, FT-IR, and NMR.
科学的研究の応用
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione has shown potential in various scientific research applications, including its use as an anticancer agent, an antibacterial agent, and a fluorescent probe for the detection of metal ions. In anticancer research, (4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound works by inducing apoptosis, or programmed cell death, in cancer cells. In antibacterial research, (4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione has been shown to have activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound works by disrupting the bacterial cell membrane, leading to cell death. In metal ion detection research, (4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione has been found to selectively bind to certain metal ions, such as copper and iron, and emit fluorescence, making it a useful tool for detecting these ions in biological samples.
特性
IUPAC Name |
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-24-12-17-15-6-4-5-7-16(15)18(21)20(19(17)22)13-8-10-14(23-2)11-9-13/h4-12H,3H2,1-2H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSGCTHHAXSUFW-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24841308 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-propyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459632.png)

![5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7459660.png)



![1-(2-ethylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]ethanamine](/img/structure/B7459677.png)

![4-[(3,5-dibromo-2-hydroxybenzyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7459680.png)


![N-[(2-chlorophenyl)methyl]ethanesulfonamide](/img/structure/B7459714.png)

